N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide
Description
N-(2-Carbamoylphenyl)-5-chloro-2-methoxybenzamide is a benzamide derivative characterized by a 5-chloro-2-methoxy-substituted benzene ring linked via an amide bond to a 2-carbamoylphenyl group. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the carbamoyl group) and lipophilicity (from the chloro and methoxy substituents).
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-13-7-6-9(16)8-11(13)15(20)18-12-5-3-2-4-10(12)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPAWNJMBBYIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzoic acid, 5-chloro-2-methoxybenzoic acid, and suitable reagents for carbamoylation.
Carbamoylation: The 2-aminobenzoic acid is subjected to carbamoylation using reagents like phosgene or isocyanates under controlled conditions to form the carbamoyl group.
Coupling Reaction: The carbamoylated intermediate is then coupled with 5-chloro-2-methoxybenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors are used to carry out the reactions efficiently.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or tert-butyl derivatives.
Scientific Research Applications
N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways such as the PI3K/Akt pathway, NF-κB pathway, or other relevant pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Key Findings :
- Bulkier substituents (e.g., dibutyl in 14) enhance yield and solubility but may reduce membrane permeability .
- Aryl groups (e.g., phenyl in 15) improve stability due to reduced oxidative metabolism .
Pesticide Derivatives (Pyrimidinyl Carbamoyl Analogs)
highlights compound 8 (N-((4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)carbamoyl)-5-chloro-2-methoxybenzamide), which demonstrates high insecticidal and antifungal activity. Comparisons with other pyrimidinyl derivatives:
| Compound | Substituent | Melting Point | Yield | Activity |
|---|---|---|---|---|
| 8 | 5-Chloro-2-methoxybenzamide | 164–166°C | 95% | Potent antifungal |
| 7 | 4-Trifluoromethylbenzamide | 167–169°C | 93% | Moderate insecticidal |
| 9 | 2,4-Dichlorobenzamide | 109–110°C | 92% | Broad-spectrum activity |
Key Findings :
- The 5-chloro-2-methoxy group in compound 8 enhances antifungal efficacy compared to trifluoromethyl or dichloro analogs .
Antiviral and Cytotoxicity Profiles
emphasizes the role of selenium in antiviral activity for benzisoselenazol-3(2H)-ones. While N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide lacks selenium, comparisons with non-selenium analogs (e.g., disulfides 7 and selenides 8) reveal:
- Selenium-containing compounds exhibit 1,000-fold higher antiviral activity (MIC: 1–10 µg/mL) against HHV-1 and EMCV .
Anti-Cancer and Receptor-Targeting Analogs
describes N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide (compound 22), which induces apoptosis in cancer cells via E6 and p53 pathways. Key contrasts with the target compound:
- The benzo[d]thiazole moiety in compound 22 enhances DNA intercalation, whereas the 2-carbamoylphenyl group in the target compound may favor hydrogen-bond interactions .
- Molecular docking studies suggest compound 22 binds to E6 oncoprotein (PDB: 4GIZ) with a binding energy of −9.2 kcal/mol, outperforming carbamoyl derivatives in silico .
Solubility and Formulation Considerations
and highlight solvent effects and substituent impacts on drug-like properties:
- Polar groups (e.g., sulfamoyl in compound 4t from ) improve aqueous solubility (logP: 2.1 vs. 3.5 for non-polar analogs) .
- In dimethyl sulfoxide (DMSO), the carbamoyl group in the target compound increases polarizability (α = 1.5 × 10⁻²³ cm³), suggesting strong solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
